Tert-butylthiourea

Description

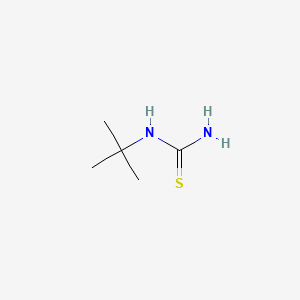

Structure

3D Structure

Properties

IUPAC Name |

tert-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOCWONLFFPYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353234 | |

| Record name | tert-butylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7204-48-0 | |

| Record name | N-(1,1-Dimethylethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7204-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butylthiourea: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butylthiourea, a derivative of thiourea featuring a bulky tert-butyl substituent, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural characteristics impart specific physicochemical properties that make it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and detailed experimental protocols for the synthesis of this compound. Furthermore, it explores the known biological activities of its derivatives, shedding light on potential applications in drug discovery, particularly in the realms of anticancer and anti-inflammatory research.

Chemical Structure and Identification

This compound, systematically named N-(tert-butyl)thiourea, is an organosulfur compound belonging to the thiourea family. The presence of the sterically demanding tert-butyl group adjacent to the thiourea core significantly influences its chemical reactivity and biological interactions.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-(tert-butyl)thiourea |

| CAS Number | 7204-48-0[1] |

| Molecular Formula | C₅H₁₂N₂S[1] |

| Molecular Weight | 132.23 g/mol [1] |

| Synonyms | 1-tert-butylthiourea, TBTU |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a white to off-white crystalline solid with solubility in various organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 171-174 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | [2] |

| Density | Not available | |

| pKa | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region (δ 1.0-1.5 ppm). The protons on the nitrogen atoms will appear as broad singlets, and their chemical shifts can be solvent-dependent. The basic ¹H NMR pattern for a tert-butyl group is a singlet, integrating to nine protons.[3]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group and a signal for the three equivalent methyl carbons. The thiocarbonyl carbon (C=S) will appear significantly downfield. The methyl carbon resonances of a tert-butyl group typically appear between 20 and 42 ppm.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present. Key expected absorption bands for this compound include:

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching vibrations |

| 2960-2850 | C-H stretching vibrations (tert-butyl) |

| 1620-1580 | N-H bending vibrations |

| ~1365 | C-H bending (tert-butyl) |

| ~1100-1000 | C-N stretching vibrations |

| ~800-700 | C=S stretching vibration |

Mass Spectrometry (MS)

The mass spectrum of the closely related compound, 1,3-Di-tert-butyl-2-thiourea, shows a molecular ion peak at m/z 188.[4] For this compound, the molecular ion peak is expected at m/z 132.

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, this involves the reaction of tert-butylamine with a thiocyanate source. A general procedure is outlined below.

Experimental Protocol: Synthesis from Tert-butyl Isothiocyanate and Isopropylamine

While this protocol is for a related compound, it illustrates the general methodology.

Materials:

-

Tert-butyl isothiocyanate

-

Isopropylamine

-

Chlorobenzene (solvent)

Procedure:

-

In a reaction vessel, dissolve tert-butyl isothiocyanate in chlorobenzene.

-

Cool the solution to 15 °C.

-

Slowly add isopropylamine dropwise to the solution over 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to 35 °C and stir for 4 hours.

-

Upon completion, the product can be isolated by cooling the mixture, followed by centrifugation and drying.[5]

Figure 2: General workflow for the synthesis of a thiourea derivative.

Biological Activities and Potential Applications in Drug Development

Thiourea and its derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[6][7]

Anticancer Activity

Numerous thiourea derivatives have exhibited potent anticancer properties.[6][8] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression, such as topoisomerases and protein tyrosine kinases.[8][9] Some derivatives have been shown to induce apoptosis in cancer cell lines and modulate signaling pathways involved in cell proliferation and survival.[6][10] For instance, certain thiourea derivatives have been found to target the epidermal growth factor receptor (EGFR) signaling pathway.[10]

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea derivatives is another area of active research.[6][11] These compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[11] Some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6]

Figure 3: Potential signaling pathways targeted by thiourea derivatives.

Conclusion

This compound is a versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its distinct chemical structure and properties make it a valuable precursor for the development of novel compounds with promising anticancer and anti-inflammatory activities. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential. This guide provides a foundational resource for researchers and professionals engaged in the exploration and application of this important chemical entity.

References

- 1. N-(tert-butyl)thiourea AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. acdlabs.com [acdlabs.com]

- 4. 1,3-Di-tert-butyl-2-thiourea(4041-95-6) MS spectrum [chemicalbook.com]

- 5. CN101993401B - Preparation method of 1-isopropyl-3-tertiary butyl thiocarbamide - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Tert-butylthiourea (CAS: 7204-48-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butylthiourea (CAS: 7204-48-0), an organosulfur compound with potential applications in drug development and biochemical research. This document covers its physicochemical properties, plausible synthesis methodologies, and its putative biological activity as a mitochondrial inhibitor. Detailed experimental protocols for its synthesis and for assays to evaluate its impact on mitochondrial function are presented. Furthermore, a proposed mechanism of action is visualized through a signaling pathway diagram. The information is structured to be a valuable resource for researchers investigating the therapeutic potential and biochemical properties of this compound.

Chemical and Physical Properties

This compound is a colorless to yellowish crystalline solid.[1] It is an organosulfur compound belonging to the thiourea family, characterized by the presence of a bulky tert-butyl group.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7204-48-0 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₅H₁₂N₂S | [2][3][8][10] |

| Molecular Weight | 132.23 g/mol | [1][2][8][10] |

| Melting Point | 171-176 °C | [1][5] |

| Boiling Point | 187.2 ± 23.0 °C (at 760 Torr) | [1] |

| Density | 1.028 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |

| Flash Point | 67.0 ± 22.6 °C | [1] |

| Appearance | Colorless to yellowish crystalline solid/powder | [1][5][6] |

| Solubility | Soluble in various organic solvents and bases. Insoluble in water. | [1][6][8] |

| SMILES | CC(C)(C)NC(=S)N | [2] |

| InChI Key | RYOCWONLFFPYMN-UHFFFAOYSA-N | [5] |

Synthesis of this compound: Experimental Protocols

Step 1: Synthesis of Tert-butyl isothiocyanate from Tert-butylamine

Principle: Primary amines can be converted to isothiocyanates through various methods. A common and effective method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt, which is then desulfurized. A milder approach utilizes di-tert-butyl dicarbonate (Boc₂O) for the desulfurization step.[1][2]

Experimental Protocol:

-

Formation of Dithiocarbamate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (1 equivalent) in absolute ethanol.

-

To this solution, add triethylamine (1 equivalent) followed by the dropwise addition of carbon disulfide (10 equivalents) while stirring.

-

The reaction mixture is typically stirred for 5-30 minutes at room temperature, during which the dithiocarbamate salt may precipitate.[2]

-

Cool the reaction mixture in an ice bath.

-

-

Desulfurization to Tert-butyl isothiocyanate:

-

Dissolve di-tert-butyl dicarbonate (Boc₂O, 0.99 equivalents) in a small amount of absolute ethanol.

-

Add the Boc₂O solution to the cooled dithiocarbamate salt mixture.

-

Immediately add a catalytic amount (1-3 mol%) of 4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) dissolved in absolute ethanol.[2]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC is recommended).

-

The byproducts of this reaction are volatile (CO₂, COS, tert-butanol), allowing for a simple work-up.[2]

-

Remove the solvent and other volatile components under reduced pressure to obtain crude tert-butyl isothiocyanate. Further purification can be achieved by distillation.

-

Step 2: Synthesis of this compound from Tert-butyl isothiocyanate

Principle: Isothiocyanates readily react with amines or ammonia to form thioureas. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom of the isothiocyanate group.[4]

Experimental Protocol:

-

Reaction with Ammonia:

-

Dissolve the synthesized tert-butyl isothiocyanate (1 equivalent) in a suitable organic solvent such as dichloromethane or tert-butanol in a pressure-resistant flask.[4]

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the reaction solvent.

-

Seal the flask and allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by TLC.

-

Upon completion, the solvent can be removed under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy:

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group.[11] The protons on the nitrogen atoms may appear as broad singlets.

-

¹³C NMR: The spectrum should show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as a signal for the thiocarbonyl carbon (C=S).[11]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To compare with the literature value.

Biological Activity: Mitochondrial Inhibition

This compound has been described as a mitochondrial inhibitor.[2] The proposed mechanism involves the inhibition of proton transport across the inner mitochondrial membrane, leading to a disruption of ATP synthesis and ultimately cell death.[2] This section details the experimental protocols to investigate and quantify this biological activity.

Experimental Protocol: Mitochondrial Complex I Activity Assay

Principle: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a key enzyme in the electron transport chain. Its activity can be measured spectrophotometrically by monitoring the oxidation of NADH to NAD⁺.

Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., cultured cells, animal tissue) using differential centrifugation.

-

Assay Preparation:

-

Use a commercial Mitochondrial Complex I Activity Assay Kit or prepare an assay buffer containing phosphate buffer, magnesium chloride, and a detergent to permeabilize the mitochondrial membranes.

-

Add the isolated mitochondria to the wells of a microplate.

-

Prepare a range of concentrations of this compound to be tested.

-

-

Activity Measurement:

-

Add the electron acceptor, such as decylubiquinone, to the wells.

-

Initiate the reaction by adding NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the Complex I activity.

-

-

Data Analysis:

-

Calculate the specific activity of Complex I in the presence and absence of different concentrations of this compound.

-

Determine the half-maximal inhibitory concentration (IC₅₀) of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Protocol: Quantification of Mitochondrial ATP Synthesis

Principle: The rate of ATP synthesis in isolated mitochondria can be quantified using a bioluminescence assay based on the ATP-dependent luciferin-luciferase reaction.

Methodology:

-

Mitochondria Preparation: Use freshly isolated and functional mitochondria.

-

Assay Setup:

-

In a luminometer-compatible microplate, add a reaction buffer containing substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate), ADP, and phosphate.

-

Add the isolated mitochondria to the wells.

-

Add different concentrations of this compound.

-

-

Luminescence Measurement:

-

Add a luciferin-luciferase reagent to each well.

-

Measure the light output (luminescence) over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

-

-

Data Analysis:

-

Calculate the rate of ATP synthesis for each condition.

-

Express the results as a percentage of the control (no inhibitor) and determine the inhibitory effect of this compound on ATP production.

-

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health and function. It can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in ΔΨm indicates mitochondrial depolarization.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa, SH-SY5Y) in a microplate suitable for fluorescence microscopy or flow cytometry.

-

Treat the cells with various concentrations of this compound for a defined period.

-

-

Staining:

-

Incubate the cells with a low concentration of TMRE dye.

-

-

Fluorescence Measurement:

-

Fluorescence Microscopy: Capture images of the cells and quantify the fluorescence intensity within the mitochondria.

-

Flow Cytometry: Analyze the fluorescence of individual cells to get a population-level measurement of ΔΨm.

-

-

Data Analysis:

-

A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

-

Quantify the percentage of cells with depolarized mitochondria at each concentration of this compound.

-

Proposed Signaling Pathway and Mechanism of Action

This compound is proposed to exert its cytotoxic effects by disrupting mitochondrial function. The core of this mechanism is the inhibition of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation.

Proposed Mechanism:

-

Entry into Mitochondria: Due to its lipophilic nature, this compound is likely to passively diffuse across the mitochondrial membranes.

-

Interaction with Mitochondrial Proteins: The thiourea moiety contains a nucleophilic sulfur atom and amino groups that can potentially interact with components of the electron transport chain (ETC) complexes. It is hypothesized to react with amino groups on these enzyme complexes.[2]

-

Inhibition of Proton Pumping: This interaction is thought to disrupt the normal function of the ETC complexes, particularly their ability to pump protons from the mitochondrial matrix to the intermembrane space.

-

Dissipation of Membrane Potential: The inhibition of proton pumping leads to a decrease in the proton motive force and dissipation of the mitochondrial membrane potential (ΔΨm).

-

Inhibition of ATP Synthesis: The reduced proton gradient impairs the activity of ATP synthase, leading to a significant decrease in ATP production.

-

Induction of Cell Death: The cellular energy crisis resulting from the lack of ATP, coupled with other potential downstream effects of mitochondrial dysfunction, ultimately triggers programmed cell death (apoptosis).

Diagrammatic Representation:

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. CN111450857A - Catalyst and preparation process of tert-butyl isothiocyanate - Google Patents [patents.google.com]

- 7. Inhibition of mitochondrial complex I reverses NOTCH1-driven metabolic reprogramming in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cross-linking Mass Spectrometry Approach Defines Protein Interactions in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In organello formaldehyde crosslinking of proteins to mtDNA: Identification of bifunctional proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

A Comprehensive Technical Guide to the Synthesis of N-(tert-butyl)thiourea from tert-butylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the synthetic methodologies for preparing N-(tert-butyl)thiourea, a valuable monosubstituted thiourea, from its primary amine precursor, tert-butylamine. Thiourea derivatives are a critical structural motif in medicinal chemistry and serve as versatile intermediates in organic synthesis.[1] This document details various synthetic routes, including modern, environmentally conscious methods and traditional approaches. It offers a comprehensive experimental protocol, quantitative data summaries, and visual diagrams of the reaction pathway and experimental workflow to aid in practical laboratory applications.

Introduction

N-(tert-butyl)thiourea is an organic compound featuring a thiocarbonyl group flanked by a primary amine and a tert-butylamino group. As a monosubstituted thiourea, it serves as a crucial building block for the synthesis of more complex molecules, including heterocyclic compounds and biologically active agents.[1] The synthesis of such thioureas from readily available primary amines like tert-butylamine is a fundamental transformation in organic chemistry. Traditional methods often rely on hazardous reagents like thiophosgene or isothiocyanates.[2] However, recent advancements have led to the development of safer, more efficient, and environmentally benign protocols, primarily utilizing carbon disulfide as the thiocarbonyl source.[2][3] This guide will explore these methodologies, providing the necessary technical details for successful synthesis.

Synthetic Methodologies

The conversion of tert-butylamine to N-(tert-butyl)thiourea can be accomplished through several distinct chemical pathways. The choice of method often depends on factors such as scale, available reagents, safety considerations, and desired purity.

Method 1: Reaction with Carbon Disulfide in Aqueous Ammonia

This approach represents a mild, efficient, and catalyst-free method for the preparation of monosubstituted thioureas.[4] The reaction proceeds by the initial formation of a dithiocarbamate salt from tert-butylamine and carbon disulfide (CS₂). This intermediate is then attacked by ammonia in the same pot to yield the target N-(tert-butyl)thiourea and ammonium sulfide as a byproduct. This method avoids the isolation of unstable isothiocyanate intermediates and the use of toxic catalysts.[4]

Method 2: In-Situ Generation of Isothiocyanate

A widely used strategy involves the two-step, one-pot synthesis where tert-butylamine is first converted to tert-butyl isothiocyanate. This is typically achieved by reacting the amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently desulfurized using a variety of reagents.[5]

-

Using Di-tert-butyl Dicarbonate (Boc₂O): This method is clean and efficient, as the byproducts (CO₂, COS, tert-butanol) are volatile and easily removed.[6] The reaction is often catalyzed by a small amount of 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7] The generated isothiocyanate can then be treated with ammonia to produce N-(tert-butyl)thiourea.

-

Using Tosyl Chloride or Other Coupling Reagents: Reagents like tosyl chloride or phosphonium-based peptide coupling agents can also be used to effect the desulfurization of the dithiocarbamate intermediate.[6]

Method 3: The Thiophosgene Route

Historically, thiophosgene (CSCl₂) was a common reagent for converting primary amines into isothiocyanates.[8] The reaction of tert-butylamine with thiophosgene would produce tert-butyl isothiocyanate, which is then reacted with ammonia. This method is highly effective but is now largely avoided due to the extreme toxicity and hazardous nature of thiophosgene.[9][10] It is a lachrymator and irritant to the skin and respiratory tract.[9]

Method 4: From Thiocyanate Salts

Another established method involves the reaction of an amine hydrochloride salt with an alkali metal or ammonium thiocyanate.[1][11] A variation of this route involves first reacting ammonium thiocyanate with benzoyl chloride to form benzoyl isothiocyanate in situ. This reactive intermediate then readily couples with tert-butylamine. The resulting N-benzoyl-N'-(tert-butyl)thiourea is subsequently hydrolyzed under basic conditions to cleave the benzoyl group, yielding the desired product.[11]

Data Presentation

Quantitative data for the synthesis of N-(tert-butyl)thiourea via the carbon disulfide in aqueous ammonia method are summarized below.

Table 1: Reagent Properties and Quantities

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Amount (Example) | Moles (Example) |

| tert-Butylamine | (CH₃)₃CNH₂ | 73.14 | 0.69 | 7.31 g (10.6 mL) | 0.10 |

| Carbon Disulfide | CS₂ | 76.14 | 1.266 | 8.38 g (6.6 mL) | 0.11 |

| Ammonia Solution | NH₃ (aq) | 17.03 (as NH₃) | ~0.9 | 50 mL (28%) | ~0.74 |

| Ethanol | C₂H₅OH | 46.07 | 0.789 | 50 mL | - |

Table 2: Comparison of Key Synthesis Routes

| Method | Key Reagents | Typical Solvent | Temperature | Advantages | Disadvantages |

| CS₂ / Ammonia | tert-Butylamine, CS₂, NH₃(aq) | Water, Ethanol | Room Temp. | Mild conditions, catalyst-free, good to excellent yields.[4] | Requires handling of volatile and flammable CS₂. |

| Isothiocyanate (Boc₂O) | tert-Butylamine, CS₂, Et₃N, Boc₂O | Ethanol | 0 °C to RT | High yields, clean reaction with volatile byproducts.[6] | Requires stoichiometric Boc₂O and a catalyst. |

| Thiophosgene | tert-Butylamine, CSCl₂ | Chloroform, Dioxane | 0 °C to Reflux | Highly effective, well-established.[8] | Extremely toxic and hazardous reagent (thiophosgene).[9] |

| Thiocyanate Salt | tert-Butylamine, NH₄SCN, Benzoyl Chloride, NaOH | Acetone, Water | 45 °C | Avoids direct handling of CS₂.[11] | Multi-step (acylation then hydrolysis), moderate yields. |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-(tert-butyl)thiourea based on the reaction of tert-butylamine with carbon disulfide in an ammonia solution, adapted from general methods for monosubstituted thioureas.[4]

Objective: To synthesize N-(tert-butyl)thiourea from tert-butylamine.

Materials:

-

tert-Butylamine (10.0 mmol, 0.731 g)

-

Carbon Disulfide (11.0 mmol, 0.838 g, 0.66 mL)

-

Concentrated Ammonia Solution (28-30%, 20 mL)

-

Ethanol (20 mL)

-

Deionized Water

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (10.0 mmol) in ethanol (20 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Reagent Addition: To the cooled solution, add the concentrated ammonia solution (20 mL). Subsequently, add carbon disulfide (11.0 mmol) dropwise over 10 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, slowly add cold deionized water (40 mL) to the reaction mixture to precipitate the crude product.

-

Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any unreacted starting materials and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure N-(tert-butyl)thiourea as a white crystalline solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Mandatory Visualizations

Reaction Pathway

Caption: Reaction scheme for N-(tert-butyl)thiourea synthesis.

Experimental Workflow

References

- 1. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

- 2. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 10. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Secure Verification [technorep.tmf.bg.ac.rs]

Physical Properties of Tert-butylthiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butylthiourea, specifically its melting point and solubility. This document is intended to be a valuable resource for laboratory professionals, offering curated data, detailed experimental protocols for property determination, and a logical workflow for these characterizations.

Core Physical Properties

This compound presents as a colorless crystal or crystalline powder.[1][2] The physical characteristics of a compound are crucial for its application in research and development, influencing factors such as formulation, reaction conditions, and bioavailability.

Data Presentation

The quantitative and qualitative data for the physical properties of this compound are summarized in the table below. It is important to note the discrepancy in the reported melting points, which may be attributable to variations in sample purity or the presence of different crystalline forms. The solubility data available in the public domain is currently qualitative.

| Physical Property | Value/Description | Notes |

| Melting Point | 172°C to 176°C | A lower melting point of 81-82°C has also been reported, but the higher range is more frequently cited by chemical suppliers and databases.[1][2] |

| Solubility in Water | Soluble, though some sources suggest low solubility.[1][2] | Quantitative data is not readily available. The compound is described as soluble, but one safety data sheet indicates it is not likely to be mobile in the environment due to low water solubility. |

| Solubility in Organic Solvents | Soluble in common organic solvents. | Qualitative descriptions indicate solubility, but specific quantitative data in solvents such as ethanol, methanol, acetone, and dichloromethane is not currently published. |

Experimental Protocols

To address the absence of definitive quantitative solubility data and to verify the melting point, detailed experimental protocols are provided below. These methodologies are based on standard laboratory practices for physical property determination.

Melting Point Determination via Capillary Method

This protocol outlines the determination of the melting point range of a solid crystalline substance like this compound using a melting point apparatus.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Place a small amount of the this compound sample on a clean, dry watch glass.

-

If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Place a calibrated thermometer in the designated port of the apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Observe the sample through the magnifying lens.

-

Once an approximate melting point is determined, allow the apparatus to cool.

-

Prepare a new sample and set the heating rate to a slow and steady increase (approximately 1-2°C per minute) starting from a temperature about 20°C below the approximate melting point.

-

Record the temperature at which the first signs of melting are observed (the solid begins to shrink and form liquid).

-

Continue heating slowly and record the temperature at which the last of the solid melts completely into a liquid.

-

The recorded temperature range is the melting point of the sample.

-

For accuracy, repeat the measurement with a fresh sample at least two more times and calculate the average melting point range.

-

Solubility Determination by the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials and Equipment:

-

This compound sample

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, dichloromethane)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature water bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Analysis:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per liter (mg/L).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

References

Spectroscopic Data and Analysis of N,N'-Di-tert-butylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Di-tert-butylthiourea, a symmetrically substituted thiourea derivative. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N,N'-Di-tert-butylthiourea.

Table 1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 5.86 | Broad Singlet | N-H |

| 1.45 | Singlet | -C(CH₃)₃ | |

| ¹³C NMR | 179.1 | Singlet | C=S |

| 52.8 | Singlet | -C (CH₃)₃ | |

| 29.8 | Singlet | -C(C H₃)₃ |

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3379 | Strong | N-H Stretch |

| 2970 | Strong | C-H Stretch (aliphatic) |

| 1535 | Strong | N-H Bend and C-N Stretch (Thioamide II) |

| 1365 | Strong | C-H Bend (tert-butyl) |

| 1219 | Strong | C=S Stretch (Thioamide I) |

Sample Preparation: KBr Pellet

Table 3: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 188 | 25 | [M]⁺ (Molecular Ion) |

| 132 | 15 | [M - C₄H₈]⁺ |

| 117 | 100 | [M - C₄H₉N]⁺ |

| 76 | 30 | [C₄H₁₀N]⁺ |

| 57 | 85 | [C₄H₉]⁺ (tert-butyl cation) |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

-

Approximately 5-10 mg of N,N'-Di-tert-butylthiourea is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K.

Data Processing:

-

The raw free induction decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of N,N'-Di-tert-butylthiourea is finely ground with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The homogenous mixture is then compressed in a pellet die under high pressure (8-10 tons) to form a thin, transparent pellet.

-

A background spectrum of a pure KBr pellet is recorded for background subtraction.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function is commonly used.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).

Sample Introduction:

-

A small amount of the solid N,N'-Di-tert-butylthiourea sample is introduced into the ion source via a direct insertion probe.

-

The probe is heated to volatilize the sample into the gas phase.

Mass Spectrometry Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans per second.

-

Ion Source Temperature: 150-200 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N,N'-Di-tert-butylthiourea.

Caption: Workflow for Spectroscopic Analysis of N,N'-Di-tert-butylthiourea.

Tert-butylthiourea molecular weight and formula

This document provides a concise summary of the core physicochemical properties of tert-butylthiourea, a compound of interest in various research and development applications. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a range of experimental and theoretical applications, from reaction stoichiometry to molecular modeling.

| Property | Value | References |

| Molecular Formula | C₅H₁₂N₂S | [1][2][3] |

| Molecular Weight | 132.23 g/mol | [1][2][3] |

Experimental Protocols & Methodologies

A comprehensive understanding of a compound's properties is derived from a variety of experimental procedures. While this document focuses on the fundamental molecular characteristics, detailed experimental protocols for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be necessary to fully characterize this compound. These analyses would provide in-depth information regarding its structural confirmation, purity, and crystalline form.

As an AI, I do not have access to specific, unpublished experimental protocols. The methodologies for the above-mentioned characterization techniques are well-established and can be found in standard organic chemistry laboratory manuals and scientific literature.

Logical Relationships and Workflows

To facilitate a deeper understanding of the relationships between the physical properties and potential applications of this compound, a logical diagram can be constructed. The following diagram illustrates a conceptual workflow for the characterization and application of a given chemical compound.

References

Green Horizons in Medicinal Chemistry: An In-depth Technical Guide to the Sustainable Synthesis of Substituted Thioureas

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted thioureas, a cornerstone scaffold in medicinal chemistry and drug development, is undergoing a significant transformation. Driven by the principles of green chemistry, researchers are moving away from hazardous reagents and harsh conditions towards more sustainable and environmentally benign methodologies. This technical guide provides a comprehensive overview of these cutting-edge green synthesis methods, offering detailed experimental protocols, comparative data, and a workflow for selecting the optimal synthetic route.

Aqueous-Phase Synthesis: Harnessing the Universal Solvent

The use of water as a reaction medium represents a significant leap forward in the green synthesis of substituted thioureas. This approach eliminates the need for volatile and often toxic organic solvents, simplifying work-up procedures and reducing environmental impact.

A notable method involves the one-pot, three-component reaction of an amine, carbon disulfide, and a second amine in an aqueous medium.[1][2][3] This process often utilizes a catalyst, such as choline chloride-urea, a deep eutectic solvent (DES), to enhance reaction rates and yields.[2] The reaction proceeds smoothly, particularly with aliphatic primary amines, to afford a variety of di- and trisubstituted thiourea derivatives.[1][4]

Another innovative aqueous method involves the reaction of thiazolidine-2-thiones with various amines. This catalyst-free approach provides good to excellent yields of both symmetrical and unsymmetrical thioureas.[5][6]

Table 1: Comparison of Aqueous-Phase Synthesis Methods

| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yields | Scope |

| Amine, CS₂, Amine | Primary/Secondary amines, Carbon disulfide | Choline chloride-urea/Water | 1-12 hours | Good-Excellent | Works well with aliphatic primary amines for di- and tri-substitution.[1] |

| Thiazolidine-2-thiones and Amines | Thiazolidine-2-thiones, Various amines | Catalyst-free/Water | Not specified | Good-Excellent | Symmetrical and unsymmetrical architectures.[5][6] |

| Phenoxysulfonyl chloride and Amines | Phenoxysulfonyl chloride, Primary amines | Water, 65-100°C | 1-30 hours | High | One-step synthesis.[7] |

Experimental Protocol: Synthesis of N,N'-di-n-hexylthiourea in Water

Materials:

-

n-Hexylamine

-

Carbon disulfide

-

Sodium hydroxide

-

Water

Procedure:

-

To a solution of sodium hydroxide (1.2 g, 30 mmol) in water (20 mL), add n-hexylamine (2.02 g, 20 mmol) and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Add carbon disulfide (1.52 g, 20 mmol) dropwise to the stirred solution over a period of 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Add a second equivalent of n-hexylamine (2.02 g, 20 mmol) to the reaction mixture.

-

Reflux the reaction mixture for 12 hours.

-

After cooling, the solid product precipitates. Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford pure N,N'-di-n-hexylthiourea.

Energy-Efficient Synthesis: The Role of Microwaves and Ultrasound

Microwave and ultrasound irradiation have emerged as powerful tools for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has been successfully employed for the rapid and efficient parallel synthesis of N,N'-disubstituted thioureas.[8] This technique drastically reduces reaction times from hours to mere minutes.[8] For instance, the synthesis of 2-amino-4-substituted-phenyl-thiazoles from ketones and thiourea, which conventionally takes 12-14 hours under reflux, can be completed in 6-8 minutes with microwave irradiation.[9] Solvent-free microwave-assisted approaches have also been reported, further enhancing the green credentials of this method.[10]

Ultrasound-Assisted Synthesis:

Sonochemistry offers another energy-efficient route to substituted thioureas. Ultrasound irradiation promotes the synthesis of bis(substituted pyrazol-4-ylcarbonyl)-substituted thioureas and asymmetrically substituted bis-thioureas, with significant rate enhancements and modest yield increases compared to classical heating methods.[11][12] The reactions are typically carried out under mild conditions and often with minimal solvent usage.[13]

Table 2: Comparison of Energy-Efficient Synthesis Methods

| Method | Key Reagents | Conditions | Reaction Time | Yields | Advantages |

| Microwave-Assisted | Amines, Isothiocyanates or CS₂ | Microwave irradiation, often solvent-free | 10 minutes | >95% Purity | Drastic reduction in reaction time.[8] |

| Ultrasound-Assisted | Substituted pyrazol-4-ylcarbonyl isothiocyanates, Diamines | Ultrasound irradiation, 20-25 °C | 0.75 hours | Good-Excellent | Improved rates and yields compared to conventional heating.[11] |

Experimental Protocol: Microwave-Assisted Synthesis of N-(4-chlorophenyl)-N'-(benzoyl)thiourea

Materials:

-

Benzoyl isothiocyanate

-

4-Chloroaniline

-

Solvent (e.g., DMF, or solvent-free)

Procedure:

-

In a microwave-safe vessel, combine benzoyl isothiocyanate (1 mmol) and 4-chloroaniline (1 mmol).

-

If using a solvent, add a minimal amount of DMF. For a solvent-free reaction, proceed without solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 160 °C) for 10 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Novel and Green Reaction Media: Deep Eutectic Solvents

Deep eutectic solvents (DESs) are emerging as green and recyclable alternatives to traditional volatile organic solvents. A choline chloride/tin(II) chloride ([ChCl][SnCl₂]₂) system, for example, acts as both a catalyst and a reaction medium for the synthesis of monosubstituted thioureas from thiourea and amines.[14][15][16] This method offers moderate to excellent yields, and the DES can be recovered and reused multiple times without a significant loss in activity.[14][16]

Table 3: Synthesis in Deep Eutectic Solvents

| Method | Key Reagents | Catalyst/Solvent System | Reaction Time | Yields | Key Feature |

| Thiourea as Thiocarbonyl Source | Thiourea, Amines | [ChCl][SnCl₂]₂ | 8 hours | Moderate-Excellent | DES is reusable for up to seven cycles.[14][16] |

Experimental Protocol: Synthesis of N-phenylthiourea using a Deep Eutectic Solvent

Materials:

-

Thiourea

-

Aniline

-

Choline chloride

-

Tin(II) chloride

Procedure:

-

Prepare the deep eutectic solvent by mixing choline chloride and tin(II) chloride in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

-

To the DES (4 mL), add thiourea (3 mmol) and aniline (1 mmol).

-

Heat the reaction mixture at 130 °C for 8 hours.

-

After completion of the reaction, cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography.

-

The remaining DES can be washed with diethyl ether and dried under vacuum for reuse.

Solvent-Free Synthesis: A Step Towards Ideal Green Chemistry

Solvent-free, or solid-state, reactions represent a highly desirable green chemistry approach, as they eliminate solvent waste entirely. One such method involves the grinding of reactants at room temperature. For example, N-aryl-N'-aroyl(acyl)thioureas can be synthesized in good yields by grinding a mixture of ammonium thiocyanate, a bis-functional acid chloride, and an arylamine.[17] This method is rapid, with reaction times often under 30 minutes.[10][17]

Another solvent-free approach involves the debenzoylation of N-substituted-N'-benzoylthioureas with hydrazine hydrate at room temperature to produce mono- and N,N-disubstituted thioureas in high yields.[18]

Table 4: Solvent-Free Synthesis Methods

| Method | Key Reagents | Conditions | Reaction Time | Yields | Technique |

| Grinding | Ammonium thiocyanate, Acid chloride, Arylamine | Room temperature | ~30 minutes | Good | Mechanochemistry |

| Debenzoylation | N-substituted-N'-benzoylthioureas, Hydrazine hydrate | Room temperature | 10 minutes | High | Stirring |

Logical Workflow for Green Synthesis of Substituted Thioureas

The selection of an appropriate green synthesis method depends on several factors, including the desired substitution pattern, available starting materials, and required scale. The following workflow can guide researchers in making an informed decision.

Caption: A decision-making workflow for selecting a green synthesis method for substituted thioureas.

Signaling Pathways and Drug Development Implications

Substituted thioureas are known to interact with various biological targets, making them attractive candidates for drug development. For example, certain N,N'-disubstituted thiourea analogs are potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori.[8] The development of green synthesis methods for these compounds can accelerate the discovery and optimization of novel urease inhibitors.

While a detailed exploration of all signaling pathways is beyond the scope of this guide, the following diagram illustrates a generalized workflow for integrating green synthesis with drug discovery efforts targeting a specific enzyme.

Caption: A workflow integrating green synthesis of thioureas into the drug discovery pipeline.

Conclusion

The adoption of green chemistry principles in the synthesis of substituted thioureas is not merely an environmental consideration but a strategic advantage in modern drug discovery. The methods outlined in this guide—from aqueous synthesis to the use of innovative energy sources and solvent-free conditions—offer researchers a toolkit to produce these vital compounds more efficiently, safely, and sustainably. By integrating these green methodologies into their workflows, scientists and drug development professionals can accelerate the pace of discovery while minimizing their environmental footprint.

References

- 1. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly efficient and catalyst-free synthesis of substituted thioureas in water | Scilit [scilit.com]

- 6. Highly efficient and catalyst-free synthesis of substituted thioureas in water | Semantic Scholar [semanticscholar.org]

- 7. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]

- 8. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Ultrasound Promoted Synthesis of Bis(substituted pyrazol-4-ylcarbonyl)-Substituted Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. [PDF] Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea | Semantic Scholar [semanticscholar.org]

- 16. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. asianpubs.org [asianpubs.org]

- 18. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide on the Mechanism of Thiourea Formation with Carbon Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the formation of thiourea and its derivatives from the reaction of amines with carbon disulfide. This synthesis is pivotal in medicinal chemistry and materials science for creating compounds with a wide range of biological and catalytic activities.

Core Reaction Mechanism

The formation of thiourea from amines and carbon disulfide is a well-established synthetic route that proceeds through a key intermediate, the dithiocarbamate salt or dithiocarbamic acid. The overall mechanism can be dissected into two primary stages:

-

Nucleophilic Addition to Carbon Disulfide: The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbon atom of carbon disulfide. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of CS₂, leading to the formation of a zwitterionic intermediate. This intermediate is then stabilized by proton transfer, often facilitated by a second molecule of the amine or a basic solvent, to form a dithiocarbamic acid or its corresponding dithiocarbamate salt.[1][2][3]

-

Conversion to Thiourea: The dithiocarbamate intermediate is generally unstable and can react further to yield the thiourea product. This can occur via two principal pathways:

-

Reaction with a second amine: The dithiocarbamate can react with another molecule of amine, leading to the elimination of hydrogen sulfide and the formation of a symmetrical or unsymmetrical thiourea.[1][4]

-

Formation of an isothiocyanate intermediate: The dithiocarbamic acid can decompose to form an isothiocyanate and hydrogen sulfide. The isothiocyanate then readily reacts with another amine to produce the final thiourea product.[2]

-

The choice of reactants, solvents, and catalysts can influence which pathway is favored and the overall yield of the reaction.

Diagram of the General Reaction Mechanism

Caption: General mechanism of thiourea formation from amines and carbon disulfide.

Data Presentation

The yield of thiourea synthesis is highly dependent on the reaction conditions, including the choice of amine, solvent, and catalyst. Below are tables summarizing quantitative data from various studies.

Table 1: Synthesis of Symmetrical Thioureas under Various Conditions

| Amine | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Butylamine | CBr₄ | DMF | Room Temp | 0.5 | 96 | [5] |

| Aniline | CBr₄ | DMF | Room Temp | 1 | 92 | [5] |

| 4-Chloroaniline | CBr₄ | DMF | Room Temp | 1 | 94 | [5] |

| Ethylenediamine | None | Ethanol/Water | 100 | 10 | 83-89 | [6] |

| Various primary amines | Choline hydroxide | Water | Room Temp | 0.17-1 | Excellent | [7] |

Table 2: Synthesis of Unsymmetrical Thioureas

| Amine 1 | Amine 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Naphthylamine | Diethylamine | DMSO | 70 | 1 | 95 | [2] |

| 2-Naphthylamine | Pyrrolidine | DMSO | 70 | 1 | 96 | [2] |

| Aniline | Benzylamine | DMSO | 70 | 1 | 94 | [2] |

| Various primary amines | Dithiocarbamate salts | Acetonitrile | Room Temp | 2-24 | 63-92 | [4] |

Table 3: Kinetic Data for Dithiocarbamate Decomposition

| Dithiocarbamate Derivative | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Reference |

| N-substituted dithiocarbamates | 25 | Varies with substituent | Varies | [8] |

Note: Specific rate constants and activation energies are highly dependent on the specific N-substituent and pH.

Experimental Protocols

This section provides detailed methodologies for the synthesis of symmetrical and unsymmetrical thioureas.

3.1. Synthesis of Symmetrical N,N'-dibutylthiourea

This protocol is adapted from a carbon tetrabromide promoted synthesis.[5]

-

Reagents and Equipment:

-

Butylamine

-

Carbon disulfide (CS₂)

-

Carbon tetrabromide (CBr₄)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer

-

Ice-water bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

-

-

Procedure:

-

To a solution of butylamine (2.0 mmol) in DMF (2.0 mL) in a round-bottom flask placed in an ice-water bath, add carbon disulfide (1.0 mmol) dropwise with stirring.

-

Stir the mixture for 5 minutes at 0 °C.

-

Add carbon tetrabromide (1.0 mmol) to the mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Pour the reaction mixture into ice-water (80 mL) with stirring.

-

The crude product will precipitate. Collect the solid by filtration.

-

Purify the product by recrystallization or column chromatography.

-

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

-

3.2. One-Pot Synthesis of Unsymmetrical Thioureas

This protocol is based on a cascade reaction sequence for forming unsymmetrical thioureas.[2]

-

Reagents and Equipment:

-

Primary amine (e.g., 2-naphthylamine)

-

Secondary amine (e.g., diethylamine)

-

Carbon disulfide (CS₂)

-

Dimethyl sulfoxide (DMSO)

-

5 mL glass tube with a magnetic stirrer

-

Heating block or oil bath

-

Standard workup and purification equipment

-

-

Procedure:

-

In a 5 mL glass tube, add the primary amine (0.2 mmol), carbon disulfide (0.24 mmol), and the secondary amine (0.24 mmol) to DMSO (2 mL).

-

Stir the mixture at 70 °C for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and ethyl acetate to the reaction mixture.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Characterization:

Diagram of a General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of thiourea.

By-products and Their Minimization

Several side reactions can occur during thiourea synthesis, leading to the formation of by-products. Understanding and controlling these side reactions is crucial for achieving high yields and purity.

-

Dicyandiamide: In certain industrial processes, such as the calcium cyanamide method, dicyandiamide can form as a significant by-product.[11]

-

Guanidine Derivatives: Guanidines can be formed from the subsequent reaction of thiourea, especially under harsh conditions.[11]

-

Hydrolysis Products: Thiourea can undergo hydrolysis in the presence of strong acids or bases to yield ammonia and carbon dioxide.[11]

-

Oxidation Products: Thiourea is susceptible to oxidation. For instance, hydrogen peroxide can oxidize thiourea to thiourea dioxide. Milder oxidizing agents like iodine can lead to the formation of a cationic disulfide.[11]

Minimization Strategies:

-

Control of Stoichiometry: Careful control of the molar ratios of the reactants is essential to prevent side reactions.

-

Temperature Control: Many side reactions are favored at higher temperatures. Maintaining the optimal reaction temperature can significantly improve the selectivity towards the desired thiourea product.

-

Choice of Solvent and Catalyst: The reaction medium and the presence of a catalyst can influence the reaction pathway and minimize the formation of by-products.[1]

-

Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

By carefully controlling these parameters, researchers can optimize the synthesis of thioureas and obtain high yields of the desired products with minimal impurities.

References

- 1. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 2. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

Tautomeric Forms of Thiourea Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of organic compounds characterized by the presence of the thiocarbamide functional group. Their unique structural features, arising from the thione-thiol tautomerism, play a pivotal role in their chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of thiourea derivatives, including their characterization, quantification, and biological significance, with a focus on their application in drug development.

Thiourea and its derivatives can exist in two primary tautomeric forms: the thione form and the thiol (or isothiourea) form. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH). The equilibrium between these two forms is influenced by factors such as the nature of substituents, solvent polarity, and temperature. In aqueous solutions, the thione form is generally the predominant and more stable tautomer.[1]

Data Presentation: Tautomeric Equilibrium

The position of the tautomeric equilibrium is a critical parameter that influences the physicochemical properties and biological interactions of thiourea derivatives. While extensive quantitative data for a wide range of derivatives is dispersed throughout the literature, the following table summarizes representative data on the tautomeric equilibrium constants (KT = [thiol]/[thione]) for thiourea and some of its derivatives.

| Compound | Solvent | Method | KT | Reference |

| Thiourea | Water | Potentiometric Titration | ~0.02 | |

| N,N'-Diphenylthiourea | Methanol | Mass Spectrometry | Higher imidol form occurrence | |

| Acylthioureas | Various | NMR, UV-Vis | Predominantly thione form | [2][3] |

| Pyridinecarbonyl thiosemicarbazide derivatives | DMSO/Gas Phase | DFT | Predominantly thione form | [4] |

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms of thiourea derivatives rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. Proton (¹H) and Carbon-13 (¹³C) NMR can provide distinct signals for the thione and thiol forms, allowing for their identification and quantification.

Protocol for Quantitative ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the thiourea derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration. Add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Carefully integrate the signals corresponding to the NH protons of the thione form and the SH proton of the thiol form. The integration of signals from other protons in the molecule that are unique to each tautomer can also be used.

-

Calculate the molar ratio of the tautomers by comparing the integrated areas of their respective signals, corrected for the number of protons each signal represents.

-

The tautomeric equilibrium constant (KT) can be calculated from the ratio of the integrals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the characteristic functional groups of each tautomer. The C=S stretching vibration (around 1100-1300 cm⁻¹) is indicative of the thione form, while the C=N stretching (around 1600-1650 cm⁻¹) and S-H stretching (around 2500-2600 cm⁻¹) vibrations are characteristic of the thiol form.

Protocol for FT-IR Analysis:

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

For solution-phase studies, dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂) and use a liquid cell with appropriate window material (e.g., NaCl, KBr).

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the thione and thiol forms.

-

While quantitative analysis by FT-IR can be challenging due to differences in molar absorptivities, the relative intensities of the characteristic peaks can provide a qualitative or semi-quantitative assessment of the tautomeric equilibrium.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two forms often exhibit different absorption maxima. The thione form typically shows a π→π* transition at a longer wavelength compared to the thiol form.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of solutions of the thiourea derivative in the solvent of interest at different known concentrations.

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range.

-

Identify the absorption maxima (λmax) for each tautomer.

-

-

Data Analysis:

-

By applying Beer-Lambert Law and assuming the absorbance at a particular wavelength is the sum of the absorbances of the two tautomers, the equilibrium constant can be determined by analyzing the changes in absorbance with concentration or by using methods that involve changing solvent polarity to shift the equilibrium.[5][6]

-

Mass Spectrometry (MS)

Mass spectrometry can be a valuable tool for identifying the presence of different tautomers in the gas phase. The fragmentation patterns of the thione and thiol forms may differ, providing evidence for their existence.

Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often coupled with liquid chromatography (LC) for separation of tautomers if they are stable on the chromatographic timescale.[7]

-

Data Acquisition: Acquire the mass spectra, and if using tandem mass spectrometry (MS/MS), select the parent ions corresponding to the tautomers and fragment them.

-

Data Analysis:

-

Analyze the mass spectra for the presence of molecular ions corresponding to both tautomers.

-

Examine the fragmentation patterns in the MS/MS spectra to identify fragments that are unique to each tautomer, confirming their presence.

-